molecular formula C9H15BN2O2S B12092659 Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- CAS No. 2225175-52-8

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-

Cat. No.: B12092659
CAS No.: 2225175-52-8
M. Wt: 226.11 g/mol
InChI Key: DTHZVPKAYKGEAZ-UHFFFAOYSA-N
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Description

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is an organoboron compound that features a boronic acid functional group attached to a thienyl ring substituted with a 4-methyl-1-piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the boration step.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.

Properties

CAS No.

2225175-52-8

Molecular Formula

C9H15BN2O2S

Molecular Weight

226.11 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H15BN2O2S/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3

InChI Key

DTHZVPKAYKGEAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCN(CC2)C)(O)O

Origin of Product

United States

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